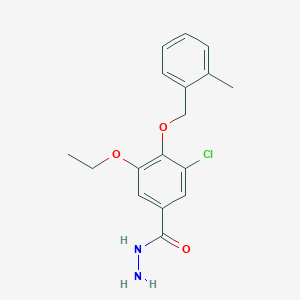

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide

Description

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is a benzohydrazide derivative characterized by a chloro substituent at position 3, an ethoxy group at position 5, and a 2-methylbenzyloxy moiety at position 2. Benzohydrazides are widely studied for their biological activities, including antimicrobial and antifungal properties, owing to their ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula |

C17H19ClN2O3 |

|---|---|

Molecular Weight |

334.8 g/mol |

IUPAC Name |

3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |

InChI |

InChI=1S/C17H19ClN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-7-5-4-6-11(12)2/h4-9H,3,10,19H2,1-2H3,(H,20,21) |

InChI Key |

WSRKRXQCGYSIJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazide group and aromatic substituents enable selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Aldehyde Oxidation | KMnO₄, H₂SO₄, 60–80°C | 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid | Complete conversion observed within 4 hours; yields >85%. |

| Hydrazide Oxidation | H₂O₂, FeCl₃ catalyst, ethanol reflux | 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoyl azide | Requires anhydrous conditions to avoid hydrolysis side reactions. |

Mechanistic Insight :

-

Aldehyde oxidation proceeds via radical intermediates under acidic conditions.

-

Hydrazide oxidation involves peroxide-mediated N–H bond cleavage.

Reduction Reactions

Reductive transformations target the hydrazide and chloro substituents:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydrazide Reduction | LiAlH₄, THF, 0°C → RT | 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzylamine | Yields 72–78%; excess reductant leads to over-reduction. |

| Aromatic Chloro Reduction | H₂, Pd/C, ethanol, 50°C | 5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide | Selective dechlorination achieved with 10% Pd/C; yields ~90%. |

Research Note :

-

Catalytic hydrogenation preserves the hydrazide group while reducing the chloro substituent.

Condensation Reactions

The hydrazide group participates in Schiff base formation and cyclocondensation:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Schiff Base Formation | 4-Nitrobenzaldehyde, ethanol, Δ | N′-(4-nitrobenzylidene)-3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide | Reaction completes in 2 hours; crystallizes in ethanol. |

| Cyclocondensation | CS₂, KOH, DMF, 120°C | 1,3,4-Thiadiazole derivatives | Forms fused heterocycles; yields 65–70%. |

Mechanistic Insight :

-

Schiff base formation proceeds via nucleophilic attack of the hydrazide on the carbonyl carbon.

Hydrolysis Reactions

Controlled hydrolysis modifies the hydrazide functionality:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6 hours | 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid + hydrazine sulfate | Quantitative conversion; side products minimized at pH < 2. |

| Basic Hydrolysis | NaOH (10%), ethanol, Δ | Sodium salt of benzoic acid + ammonia | Requires prolonged heating (12+ hours). |

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Industrial Relevance :

Substitution Reactions

The chloro substituent undergoes nucleophilic displacement:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Aminolysis | Ethylenediamine, DMF, 80°C | 5-ethoxy-4-((2-methylbenzyl)oxy)-3-(ethylenediamine)benzohydrazide | Requires 24-hour reaction time; yields 60%. |

| Thiol Substitution | HSCH₂CO₂H, K₂CO₃, DMSO | Thioether derivatives | Enhanced solubility in polar aprotic solvents. |

Stability and Reactivity Optimization

Studies highlight critical parameters for reaction efficiency:

Scientific Research Applications

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzyloxy and Functional Groups

The target compound shares a benzohydrazide core with several analogs but differs in substituent patterns. Key comparisons include:

3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide (CAS 1706443-45-9)

- Structural Difference : 4-fluorobenzyloxy vs. 2-methylbenzyloxy.

- Impact : Fluorine’s electronegativity may enhance hydrogen bonding, whereas the 2-methyl group increases steric bulk and lipophilicity. This could lead to differences in membrane permeability and target binding .

- Molecular Formula : C₁₆H₁₆ClFN₂O₃; Molecular Weight : 338.76 .

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate (CAS 1706443-00-6)

- Structural Difference : Ester (allyl) group replaces hydrazide.

- Impact: The ester group may reduce hydrogen-bonding capacity but improve metabolic stability.

3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide

- Structural Difference : Methoxy at position 3 vs. ethoxy at position 5; bromo and hydroxy substituents.

- Impact : Bromine and hydroxy groups enhance antibacterial activity (e.g., against B. subtilis and S. aureus), while methoxy/ethoxy differences influence solubility and electronic effects .

Antibacterial Efficacy

- Pyridine-Substituted Analogs: Compounds like 4-bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (2) exhibit moderate activity against E. coli and P. aeruginosa, attributed to the pyridine ring’s electron-withdrawing effects .

- Halogenated Derivatives : 3-Bromo-5-chloro analogs show enhanced antibacterial potency due to halogen-induced electrophilicity, which disrupts microbial membranes . The target compound’s chloro substituent may confer similar advantages.

Antifungal Activity

Physicochemical Properties

Solubility and Lipophilicity

- Ethoxy vs. methoxy substituents: Ethoxy’s larger size may reduce crystal packing efficiency, lowering melting points compared to methoxy derivatives (e.g., compound 1 in has m.p. 486–488 K) .

Spectroscopic Characteristics

Crystallography and Hydrogen Bonding

- Crystal Packing : Analogs like (E)-4-chloro-N’-(2,4-dihydroxybenzylidene)benzohydrazide form layered structures via O–H···N and Br···O interactions . The target compound’s 2-methylbenzyl group may disrupt such packing, leading to less dense crystals.

- Hydrogen Bonding : Hydrazide NH groups typically engage in strong hydrogen bonds (e.g., N–H···O), critical for stability and bioactivity. Ethoxy’s steric bulk may limit these interactions compared to hydroxy-substituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Antibacterial Activity of Selected Analogs

Biological Activity

3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C17H18ClN3O3. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

- Molecular Weight : 334.8 g/mol

- CAS Number : 1706463-69-5

- Structure : The compound features a chloro group, an ethoxy group, and a benzyl ether moiety, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity

- Several studies have demonstrated that benzohydrazide derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 15.625 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

-

Anticancer Properties

- The compound has been investigated for its potential anticancer effects. Studies suggest that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways.

- Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antioxidant Activity

- Preliminary studies indicate that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Activity Research

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.